7H-purine-2-carboxylic acid

Overview

Description

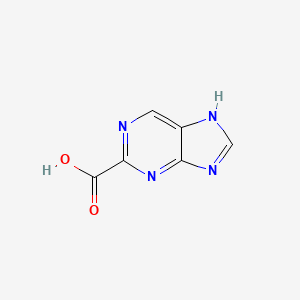

7H-Purine-2-carboxylic acid is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are nitrogen-containing compounds that play a crucial role in various biological processes. This compound is characterized by a fused ring structure consisting of a pyrimidine ring and an imidazole ring. It is a derivative of purine with a carboxylic acid group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7H-purine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the reaction of 2,6-diaminopurine with formic acid under reflux conditions. This reaction leads to the formation of the desired carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from readily available raw materials. The process includes the formation of intermediate compounds, followed by cyclization and functional group modifications to achieve the final product. The reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7H-Purine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

7H-Purine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various purine derivatives.

Biology: The compound is studied for its role in nucleic acid metabolism and enzyme inhibition.

Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.

Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7H-purine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes involved in purine metabolism, leading to the disruption of nucleic acid synthesis. This inhibition can result in the suppression of viral replication and cancer cell proliferation. The compound also interacts with various signaling pathways, modulating cellular processes.

Comparison with Similar Compounds

Adenine: A purine base found in DNA and RNA.

Guanine: Another purine base present in nucleic acids.

Hypoxanthine: A naturally occurring purine derivative.

Xanthine: A purine base involved in the degradation of nucleotides.

Uniqueness: 7H-Purine-2-carboxylic acid is unique due to its specific structural modification, which imparts distinct chemical and biological properties

Biological Activity

7H-purine-2-carboxylic acid, also known as this compound (CAS Number: 17967868), is a purine derivative that has garnered attention for its potential biological activities, particularly in cancer research and antiviral applications. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a purine ring with a carboxylic acid functional group at the second position. Its molecular formula is and it has a molecular weight of approximately 168.12 g/mol. The structural features of this compound are crucial for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study on 2,6,9-trisubstituted purine derivatives demonstrated that compound 7h exhibited significant cytotoxicity against multiple cancer cell lines, including HL-60 (human promyelocytic leukemia) cells. The compound induced apoptosis and caused cell cycle arrest at the S-phase, indicating its potential as an anticancer agent .

Table 1: Cytotoxicity of Compound 7h Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 1.31 ± 0.07 |

| K562 | >100 |

| MCF-7 | >100 |

| CACO2 | >100 |

| Cisplatin | 3.16 ± 0.10 |

The effectiveness of compound 7h was compared to cisplatin, a well-known chemotherapeutic agent, where 7h showed higher selectivity and potency against certain cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of purine derivatives is often linked to their structural modifications. Research indicates that substituents at specific positions on the purine ring can enhance or diminish their cytotoxic effects. For example, the introduction of an arylpiperazinyl system at position C-6 was found to be beneficial for cytotoxic activity, while bulky groups at C-2 were less favorable .

Table 2: Summary of Structural Modifications and Their Effects on Cytotoxicity

| Position | Modification Type | Effect on Activity |

|---|---|---|

| C-2 | Bulky groups | Decreased cytotoxicity |

| C-6 | Aryl substituents | Increased cytotoxicity |

| N-9 | Hydroxymethyl groups | Maintained activity |

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : Compounds derived from this structure have been shown to activate apoptotic pathways in cancer cells.

- Cell Cycle Arrest : The ability to halt the cell cycle at specific phases contributes to its effectiveness as an anticancer agent.

- Kinase Inhibition : Some derivatives target protein kinases involved in cancer progression, thereby disrupting critical signaling pathways .

Case Studies

Several case studies have illustrated the efficacy of purine derivatives in clinical settings:

- Case Study 1 : A derivative similar to this compound was tested against acyclovir-resistant strains of herpes simplex virus type 1 (HSV-1), showing promising antiviral activity .

- Case Study 2 : A study involving various purine derivatives highlighted their potential in treating inflammatory conditions due to their ability to modulate immune responses .

Properties

IUPAC Name |

7H-purine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,11,12)(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQXWJVQZHHBJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)C(=O)O)N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591818 | |

| Record name | 7H-Purine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28128-20-3 | |

| Record name | 9H-Purine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28128-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Purine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.